3-Bromo-5,6-dimethyl-1H-indazole
Description
Contextual Significance of the Indazole Heterocycle in Contemporary Chemical Research
The indazole heterocycle is a cornerstone in the development of new therapeutic agents. austinpublishinggroup.comcaribjscitech.com Its structural versatility and ability to interact with various biological targets have made it a focal point in drug discovery. researchgate.netresearchgate.netpnrjournal.com Researchers have successfully incorporated the indazole motif into compounds with anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net The stability of the 1H-indazole tautomer, in particular, makes it a reliable and predictable building block in the synthesis of complex molecules. nih.govaustinpublishinggroup.com The development of novel synthetic methods, including C-H bond functionalization and cross-coupling reactions, has further expanded the accessibility and diversity of indazole derivatives. nih.govchim.itacs.org This continuous innovation in synthesis allows chemists to fine-tune the properties of indazole-based compounds for specific biological applications. pnrjournal.com
Overview of Substituted Indazole Derivatives in Academic Investigations
Substituted indazole derivatives are extensively studied in academic and industrial research for their potential pharmacological applications. nih.govresearchgate.netresearchgate.netaustinpublishinggroup.com The nature and position of substituents on the indazole ring play a crucial role in determining the compound's biological activity. nih.govmdpi.com For instance, substitutions at the N-1, C-3, C-5, and C-6 positions have been shown to significantly influence the efficacy and selectivity of these compounds. nih.govnih.gov Academic investigations often focus on creating libraries of substituted indazoles to explore structure-activity relationships (SAR). nih.govnih.gov These studies are essential for identifying key structural features required for a desired therapeutic effect, such as the introduction of bromo and dimethyl groups in the case of 3-Bromo-5,6-dimethyl-1H-indazole. nih.gov
Compound Properties and Identification
The specific properties of this compound are detailed in the table below, providing a clear reference for its chemical and physical characteristics.
| Property | Value |
| Molecular Formula | C9H9BrN2 |
| Molecular Weight | 225.09 g/mol |
| CAS Number | 1388053-81-3 |
Table 1: Chemical Properties of this compound. bldpharm.combldpharm.com
Research and Synthesis
The synthesis of substituted indazoles like this compound often involves multi-step processes. A common strategy for creating similar structures involves the bromination of a corresponding dimethyl-1H-indazole precursor. For example, the synthesis of 3-bromo-5-nitro-1H-indazole is achieved by reacting 5-nitro-1H-indazole with a bromine solution in DMF. google.com Another approach involves the regioselective bromination of the indazole ring, which can then be followed by further modifications. nih.gov The introduction of methyl groups can be achieved through various methods, including the reaction of a precursor with a methylating agent. nih.gov The precise synthesis route for this compound would be tailored to achieve the desired substitution pattern.
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-5,6-dimethyl-2H-indazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-8(4-6(5)2)11-12-9(7)10/h3-4H,1-2H3,(H,11,12) |
InChI Key |
CKHHNUSSMQIJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1C)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 3 Bromo 5,6 Dimethyl 1h Indazole
Transformations Involving the Bromine Moiety at C3
The bromine atom at the C3 position is a versatile synthetic handle, primarily enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. While direct nucleophilic substitution is less common, its role as a leaving group in transition metal-catalyzed cross-coupling reactions is paramount.
Direct nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a halide on an aromatic ring, typically require the ring to be electron-deficient. researchgate.netacs.org The indazole ring system, while containing nitrogen atoms, is not sufficiently electron-poor to facilitate classical SNAr reactions at the C3 position under standard conditions. The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, a process that is energetically unfavorable for relatively electron-rich heteroaromatic systems without significant activation. youtube.com Consequently, the bromine atom on 3-bromoindazoles is generally unreactive towards direct displacement by common nucleophiles. Its synthetic utility is almost exclusively realized through oxidative addition to a transition metal catalyst, initiating various cross-coupling cycles.
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the C3 position of 3-bromoindazoles. sigmaaldrich.com These reactions allow for the introduction of a vast range of substituents, including aryl, heteroaryl, alkyl, and amino groups. The general utility of these methods stems from their tolerance of various functional groups and their often high yields and selectivity. masterorganicchemistry.com
Suzuki-Miyaura Coupling: This reaction pairs the bromoindazole with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. It is one of the most versatile methods for creating biaryl structures. researchgate.net The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. organic-chemistry.org Studies on various bromoindazoles have shown that catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective. researchgate.netbeilstein-journals.org
Stille Coupling: The Stille reaction involves the coupling of the bromoindazole with an organotin compound. This method is known for its mild reaction conditions and tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. doubtnut.com
Sonogashira Coupling: To introduce alkynyl groups at the C3 position, the Sonogashira coupling is employed. This reaction couples the bromoindazole with a terminal alkyne and typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. nih.gov This method is highly efficient for creating C(sp²)-C(sp) bonds. acs.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromoindazole with an amine in the presence of a palladium catalyst and a strong base. uci.edu It is a crucial method for synthesizing 3-aminoindazole derivatives, which are important pharmacophores. The choice of ligand on the palladium catalyst is critical for achieving high efficiency. youtube.com
Table 1: Examples of C3-Functionalization via Cross-Coupling Reactions on 3-Haloindazoles
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | 3-Aryl-indazole | beilstein-journals.org |
| Suzuki-Miyaura | Heteroarylboronic Acid | Pd(PPh₃)₄, Cs₂CO₃ | 3-Heteroaryl-indazole | researchgate.net |
| Stille | (Ethenyl)tributyltin | PdCl₂(PPh₃)₂ | 3-Vinyl-indazole | doubtnut.com |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | 3-Alkynyl-indazole | acs.orgnih.gov |
| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino-indazole | uci.eduyoutube.com |
Functionalization of the Dimethyl-Substituted Benzene (B151609) Ring
The benzene portion of the indazole scaffold can also undergo substitution, primarily through electrophilic aromatic substitution or directed metalation, allowing for the introduction of additional functional groups onto the carbocyclic ring.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome is dictated by the electronic properties of the existing substituents. nih.gov For 3-bromo-5,6-dimethyl-1H-indazole, the directing effects are a combination of the two methyl groups and the fused pyrazole (B372694) ring.
Methyl Groups: The methyl groups at C5 and C6 are electron-donating and are therefore activating, ortho-para directors. libretexts.org
Fused Pyrazole Ring: The indazole ring as a whole is considered an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. Its directing influence typically favors substitution at the C4 and C7 positions. wikipedia.org
The interplay of these effects suggests that electrophilic attack is most likely to occur at the C4 and C7 positions, which are ortho to one of the activating methyl groups and are known sites of reactivity for the indazole system. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with NBS or Br₂/FeBr₃) would be expected to yield a mixture of 4- and 7-substituted products. wikipedia.orguwindsor.caharvard.edu
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Position(s) | Activating/Directing Influences | Reference(s) |
|---|---|---|---|---|
| Nitration | NO₂⁺ | C4, C7 | -CH₃ groups (activating, ortho-directing); Pyrazole ring (directs to C4/C7) | wikipedia.orguwindsor.ca |
| Halogenation | Br⁺ / Cl⁺ | C4, C7 | -CH₃ groups (activating, ortho-directing); Pyrazole ring (directs to C4/C7) | wikipedia.orgharvard.edu |
| Sulfonation | SO₃ | C4, C7 | -CH₃ groups (activating, ortho-directing); Pyrazole ring (directs to C4/C7) | uwindsor.ca |
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. researchgate.net It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. beilstein-journals.org The resulting aryllithium species can then be trapped with various electrophiles. beilstein-journals.org
For the 5,6-dimethyl-1H-indazole system, several DoM strategies can be envisioned:
N1 as a Directing Group: The N1 atom, particularly when substituted with a suitable protecting group like pivaloyl (Piv) or carbamate, can act as a powerful DMG. This would direct lithiation specifically to the C7 position. Subsequent quenching with an electrophile would yield a C7-functionalized indazole. beilstein-journals.org
Lateral Lithiation: The methyl groups themselves can be deprotonated at the benzylic position, a process known as lateral lithiation. This requires a strong base like n-butyllithium or s-butyllithium and would generate a benzylic carbanion that can react with electrophiles, leading to elongation of the methyl side chain.
Reactivity at the Indazole Nitrogen Atoms
The 1H-indazole core possesses two nitrogen atoms, N1 and N2, both of which can act as nucleophiles. Alkylation or arylation reactions typically occur after deprotonation with a base, but often result in a mixture of N1 and N2 substituted products. doubtnut.com The regioselectivity of these reactions is highly dependent on several factors, including the steric and electronic nature of the indazole substituents, the electrophile used, the base, and the solvent.
N1 vs. N2 Substitution: Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. doubtnut.com However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other. For instance, using sodium hydride (NaH) in THF often favors the formation of the N1-alkylated product, whereas Mitsunobu conditions or different base/solvent combinations can favor the N2 isomer. The presence of substituents at C3 or C7 can sterically hinder attack at N1 or N2, respectively, thereby influencing the isomeric ratio.
Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation
| Condition | Favored Isomer | Rationale | Reference(s) |
|---|---|---|---|
| Base/Solvent | |||
| NaH in THF | N1 | Postulated coordination of Na⁺ with the N2 atom and an electron-rich C3 substituent can favor N1 attack. | |
| Cs₂CO₃ in DMF | Mixture (often N1 favored) | Base and solvent polarity influence the ion-pairing of the indazolide anion, affecting regioselectivity. | |
| Mitsunobu (PPh₃, DEAD) | N2 | The reaction mechanism proceeds through a different pathway that often favors the kinetically accessible N2 position. | |
| Substituent Effects | |||
| Bulky C3-substituent | N1 | Steric hindrance disfavors substitution at the adjacent N2 position. | |
| C7-substituent | N2 | Steric hindrance at C7 blocks access to the N1 position. |
Chemical Reactivity and Derivatization of this compound
The chemical behavior of this compound is dictated by the intricate interplay of its constituent functional groups and the inherent aromaticity of the bicyclic indazole core. The bromine atom at the C3-position, the dimethyl substitution on the benzene ring, and the two nitrogen atoms of the pyrazole moiety all contribute to its unique reactivity profile. This article explores key aspects of its chemical derivatization, focusing on N-alkylation and N-acylation reactions, and delves into the critical role of tautomeric equilibria in directing reaction outcomes.
1 N-Alkylation and N-Acylation Studies
The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring makes the study of N-alkylation and N-acylation crucial for the selective synthesis of derivatives. The regioselectivity of these reactions is highly dependent on the nature of the substituents on the indazole core, the electrophile, and the reaction conditions.
While specific studies on the N-alkylation and N-acylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous substituted indazoles. Research on various C3, C5, and C6 substituted indazoles provides a framework for predicting the behavior of the title compound. nih.gov
N-Alkylation:
The direct alkylation of NH-indazoles typically yields a mixture of N1 and N2 isomers. nih.gov The ratio of these products is influenced by both steric and electronic factors. For instance, studies on 3-substituted indazoles have shown that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can lead to high regioselectivity for the N1-alkylated product. nih.gov This preference is often attributed to the thermodynamic stability of the resulting N1-substituted indazole. nih.gov
In the case of this compound, the bromine at the C3-position is an electron-withdrawing group, which can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. The methyl groups at the C5 and C6 positions are electron-donating, which can also modulate the electronic properties of the ring system.
A general representation of the N-alkylation of an indazole is shown below:
Based on studies of similar compounds, a hypothetical N-alkylation of this compound with an alkyl halide (R-X) under basic conditions could be expected to yield a mixture of 1-alkyl-3-bromo-5,6-dimethyl-1H-indazole and 2-alkyl-3-bromo-5,6-dimethyl-1H-indazole. The exact ratio would likely be dependent on the specific alkylating agent and reaction conditions employed.
N-Acylation:
N-acylation of indazoles is another important transformation. Generally, N-acylation is also regioselective, and the outcome can be influenced by the reaction conditions. In many cases, N1-acylation is the kinetically favored process, while the N2-acylated product can sometimes be the thermodynamically more stable isomer, leading to potential isomerization under certain conditions.
For this compound, acylation with an acyl halide or anhydride (B1165640) in the presence of a base would be the standard approach. The electronic effects of the bromo and dimethyl substituents would again play a role in determining the site of acylation.
Table of Expected N-Alkylation and N-Acylation Products of this compound:
| Reagent | Expected Major Product (Hypothetical) | Expected Minor Product (Hypothetical) |
| Methyl iodide (CH₃I) / NaH, THF | 1-Methyl-3-bromo-5,6-dimethyl-1H-indazole | 2-Methyl-3-bromo-5,6-dimethyl-1H-indazole |
| Ethyl bromide (CH₃CH₂Br) / K₂CO₃, DMF | 1-Ethyl-3-bromo-5,6-dimethyl-1H-indazole | 2-Ethyl-3-bromo-5,6-dimethyl-1H-indazole |
| Acetyl chloride (CH₃COCl) / Pyridine | 1-Acetyl-3-bromo-5,6-dimethyl-1H-indazole | 2-Acetyl-3-bromo-5,6-dimethyl-1H-indazole |
| Benzoyl chloride (C₆H₅COCl) / Triethylamine | 1-Benzoyl-3-bromo-5,6-dimethyl-1H-indazole | 2-Benzoyl-3-bromo-5,6-dimethyl-1H-indazole |
Note: The product ratios are hypothetical and would need to be determined experimentally.
2 Analysis of Tautomeric Equilibria (1H- and 2H-Indazole Forms) and their Influence on Reaction Pathways
Indazole and its derivatives can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the proton on the nitrogen atom of the pyrazole ring defines these tautomers.
The equilibrium between these two forms is a critical factor that influences the reactivity of the indazole ring, particularly in reactions involving the nitrogen atoms. The relative stability of the tautomers is governed by the substitution pattern on the ring. nih.gov
Tautomeric Preference:
In the parent indazole, the 1H-tautomer is generally considered to be the more stable form. nih.gov Theoretical studies on 3-halogeno-indazoles have also indicated that the N1-H form is more stable than the N2-H form. The electron-withdrawing nature of the halogen at the C3-position tends to favor the 1H-tautomer. The presence of electron-donating methyl groups at the C5 and C6 positions in this compound is also expected to influence the electron density distribution in the benzene ring, which in turn can affect the tautomeric equilibrium.
It is highly probable that for this compound, the 1H-tautomer is the predominant form in solution. This has significant implications for its chemical reactivity.
Influence on Reaction Pathways:
The tautomeric equilibrium directly impacts the outcome of reactions such as N-alkylation and N-acylation. Since the 1H-tautomer is likely the more abundant species, reactions that proceed through deprotonation of the N-H bond will primarily involve this tautomer. The resulting indazolide anion is a resonance-stabilized species with negative charge density on both N1 and N2.
The subsequent attack of an electrophile can occur at either nitrogen atom, leading to the formation of N1 and N2 substituted products. The regioselectivity of this step is governed by a combination of factors including:
Electronic Effects: The inherent nucleophilicity of the N1 and N2 positions in the indazolide anion.
Steric Effects: The steric hindrance around the N1 and N2 positions, both from the indazole substituents and the incoming electrophile.
Reaction Conditions: The nature of the solvent, counter-ion, and temperature can influence the transition states leading to the N1 and N2 products. nih.gov
For example, in N-alkylation, the reaction pathway begins with the deprotonation of the predominant 1H-tautomer. The resulting anion then reacts with the alkylating agent. While the N1-substituted product is often the thermodynamic product, the N2-substituted product can sometimes be formed as the kinetic product, especially with bulky electrophiles or under specific solvent conditions.
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5,6 Dimethyl 1h Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of indazole derivatives. It provides insights into the chemical environment of magnetically active nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of 3-Bromo-5,6-dimethyl-1H-indazole derivatives. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment, which is influenced by the substituents on the indazole core.
For instance, in a study of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one, the ¹H NMR spectrum showed a signal at 13.23 ppm, which was attributed to the NH proton of the indazole ring. The ¹³C NMR spectrum of the same compound exhibited a signal at 205.54 ppm, corresponding to the carbonyl carbon of the acetyl group. sciforum.net
In derivatives of 1H-indazole-3-amine, the active hydrogens on the C-1 and C-3 amides of the indazole ring typically appear as single peaks in the chemical shift range of δ 10–13 ppm in the ¹H NMR spectrum. nih.gov The aromatic protons on the indazole and any attached benzene (B151609) rings resonate in the δ 6–8 ppm region. nih.gov
The chemical shifts of the methyl groups in dimethyl-indazole derivatives are also diagnostic. For example, in 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one, three distinct singlets for the methyl groups were observed in the shielded region of the ¹³C NMR spectrum. sciforum.net
A comprehensive analysis of both ¹H and ¹³C NMR data allows for the precise mapping of the molecular structure. Below is a table summarizing typical chemical shifts for related indazole derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 7.74–7.71 (m, 4H), 7.54–7.50 (m, 2H), 7.44–7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H) | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 |
| 1-mesityl-3-methyl-1H-indazole | CDCl₃ | 7.74 (d, J = 8.1 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.16 (t, J = 7.4 Hz, 1H), 6.99–6.97 (m, 3H), 2.67 (s, 3H), 2.37 (s, 3H), 1.89 (s, 6H) | 142.6, 141.2, 138.7, 137.1, 134.5, 129.0, 126.6, 123.1, 120.3, 119.9, 109.6, 21.2, 17.4, 12.1 |
| 3-methyl-1-propyl-1H-indazole | CDCl₃ | 7.65 (d, J = 8.1 Hz, 1H), 7.36 (d, J = 12.8 Hz, 2H), 7.15–7.02 (m, 1H), 4.27 (t, J = 7.0 Hz, 2H), 2.58 (s, 3H), 1.98–1.87 (m, 2H), 0.93 (t, J = 7.4 Hz, 3H) | 141.1, 140.4, 126.0, 123.2, 120.4, 119.5, 108.9, 50.2, 23.4, 11.9, 11.5 |
| 1-(cyclopropylsulfonyl)-3-methyl-1H-indazole | CDCl₃ | 8.00 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.52 (t, J = 7.7 Hz, 1H), 7.34 (t, J = 7.5 Hz, 1H), 2.69–2.65 (m, 1H), 2.61 (s, 3H), 1.42–1.41 (m, 2H), 1.01–0.98 (m, 2H) | 150.1, 141.3, 129.1, 125.8, 123.7, 120.6, 113.1, 31.0, 12.3, 6.1 |
Data sourced from a study on the synthesis of 1H-indazoles. rsc.org
Two-dimensional (2D) NMR techniques are indispensable for elucidating the complex structures of substituted indazoles by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for establishing the connectivity of proton networks within the molecule. youtube.comsdsu.edu For example, COSY can be used to trace the adjacencies of protons on the benzene ring of the indazole core.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.netcolumbia.edu This is a highly sensitive method that allows for the direct assignment of carbon signals based on their attached protons. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule. researchgate.net For instance, NOESY can be used to determine the relative orientation of substituents on the indazole ring.
The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure, allowing for unambiguous assignments of all proton and carbon signals and elucidation of the compound's connectivity and stereochemistry. ipb.pt
Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy are particularly useful for studying the tautomerism of indazoles. acs.org Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole, and the position of the proton on the nitrogen atoms significantly affects the nitrogen chemical shifts.
¹⁵N NMR is generally preferred over ¹⁴N NMR due to the narrower linewidths of ¹⁵N signals, which allows for more precise measurements of chemical shifts and coupling constants. The ¹⁵N chemical shifts can effectively distinguish between the N1 and N2 atoms in the indazole ring. researchgate.net
In cases of prototropic tautomerism, the observed nitrogen chemical shifts can be a weighted average of the shifts for the individual tautomers if the exchange is fast on the NMR timescale. researchgate.net By studying the ¹⁵N NMR spectra at different temperatures or in different solvents, it is possible to gain insights into the position of the tautomeric equilibrium. researchgate.net
For example, in a study of the tautomerism of 1H-indazole and its nitro derivatives, ¹⁵N NMR was used to confirm the position of the N-substituent. acs.orgsemanticscholar.org The significant difference in nitrogen shielding between isomeric benzenoid- and quinonoid-like structures, often exceeding 20 ppm, provides a clear distinction. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound derivatives. This information is crucial for confirming the elemental composition and for gaining structural insights.
The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the deduction of the molecular formula. rsc.org
The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, offers valuable structural information. The fragmentation of indazole derivatives often involves the cleavage of the pyrazole (B372694) ring and the loss of substituents. For example, in the mass spectrum of 3-methyl-1-phenyl-1H-indazole, fragment ions corresponding to the loss of a methyl group and other fragments were observed. rsc.org
Table 2: Mass Spectrometry Data for Representative Indazole Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-methyl-1-phenyl-1H-indazole | EI (70 eV) | 208 (M⁺) | 193, 167, 139, 104, 77 |
| 1-mesityl-3-methyl-1H-indazole | EI (70 eV) | 250 (M⁺) | 235, 208, 194, 117, 91, 77 |
| 3-methyl-1-propyl-1H-indazole | EI (70 eV) | 174 (M⁺) | 145, 128, 91, 77 |
| 1-(cyclopropylsulfonyl)-3-methyl-1H-indazole | EI (70 eV) | 236 (M⁺) | 171, 157, 145, 132, 103, 77 |
Data sourced from a study on the synthesis of 1H-indazoles. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound and its derivatives. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
The IR spectrum of an indazole derivative will show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds. For example, the N-H stretching vibration in 1H-indazoles typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed in the 1400-1600 cm⁻¹ range. rsc.org
In a study of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one, the IR spectrum showed a characteristic absorption peak at 1647 cm⁻¹ for the carbonyl (C=O) group. sciforum.net
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis and functional group identification.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Indazole Derivatives
| Compound | IR (KBr, cm⁻¹) |
| 3-methyl-1-phenyl-1H-indazole | 1594, 1507, 1443, 750 |
| 1-mesityl-3-methyl-1H-indazole | 1586, 1509, 1349, 1022, 747 |
| 3-methyl-1-propyl-1H-indazole | 1583, 1473, 1349, 1027, 747 |
| 1-(cyclopropylsulfonyl)-3-methyl-1H-indazole | 1618, 1520, 1440, 1368, 1169, 755 |
Data sourced from a study on the synthesis of 1H-indazoles. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of an indazole derivative typically shows absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the indazole ring. For example, the introduction of auxochromic groups (e.g., -OH, -NH₂) or chromophoric groups (e.g., -NO₂) can cause a shift in the absorption maximum to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift).
In a study of N-aryl-2H-indazoles, it was found that these compounds represent a new class of fluorophores with high extinction coefficients and large Stokes shifts. nih.gov However, substitution with a 4-nitro group on the N-phenyl ring resulted in minimal fluorescence. nih.gov This demonstrates the significant impact of substituents on the electronic properties of the indazole core.
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound has not been reported in the surveyed literature, X-ray crystallographic studies of closely related bromo-substituted indazole derivatives provide significant insights into the likely solid-state conformation, molecular geometry, and intermolecular interactions that would characterize this compound. Analysis of these related structures reveals common motifs and the influence of various substituents on the crystal packing.
Detailed structural information has been obtained for derivatives such as 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole nih.govresearchgate.net and tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate iucr.orgiucr.orgnih.gov. These studies consistently show that the indazole fused-ring system is nearly planar. For instance, in 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, the root-mean-square deviation from planarity for the indazole core is a mere 0.008 Å. nih.gov Similarly, the pyrazole and benzene rings in tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate are almost coplanar, with a dihedral angle of only 2.36 (5)°. iucr.orgiucr.orgnih.gov This inherent planarity is a fundamental characteristic of the indazole scaffold.
The solid-state arrangement of these molecules is dictated by a variety of intermolecular forces, with hydrogen bonding and halogen interactions playing pivotal roles. In the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, molecules form inversion dimers through pairwise N-H···N hydrogen bonds, creating distinct R²₂(8) ring motifs. iucr.orgiucr.org These dimers are further interconnected into a three-dimensional network by C-H···O and C-H···Br hydrogen bonds, as well as π-π stacking interactions with a centroid-centroid separation of 3.7394 (6) Å. iucr.orgiucr.org
In the case of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, the crystal packing is defined by weak acetylene-nitro C-H···O hydrogen bonds, which link adjacent molecules into a helical chain along the b-axis. nih.govresearchgate.net Additionally, weak Br···Br contacts of 3.57 Å are observed, indicating the presence of halogen bonding in stabilizing the crystal lattice. researchgate.net The influence of different substituents is also evident in the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, a related halogen-substituted derivative. Here, the crystal packing involves slipped π-stacking of the indazole units, complemented by weak C-H···O and C-H···Cl hydrogen bonds.
The crystallographic data for these related bromo-indazole derivatives are summarized in the table below.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | C₁₀H₆BrN₃O₂ | Monoclinic | P2₁/n | 7.8289(3) | 9.0716(3) | 14.8088(5) | 90 | 103.749(2) | 90 | researchgate.net |
| tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | C₁₂H₁₄BrN₃O₂ | Monoclinic | P2₁/c | 10.913(2) | 10.975(2) | 11.696(2) | 90 | 107.41(3) | 90 | iucr.org |
| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | C₁₀H₈ClN₃O₂ | Monoclinic | P2₁/c | 14.1200(4) | 12.0621(4) | 12.8361(4) | 90 | 101.443(1) | 90 |
Theoretical and Computational Investigations of 3 Bromo 5,6 Dimethyl 1h Indazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3-Bromo-5,6-dimethyl-1H-indazole, DFT calculations can provide significant insights into its geometry, electronic distribution, and reactivity.
Prediction of Electronic Structure and Molecular Geometry
DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry of this compound. nih.gov This would predict key structural parameters. The optimization process seeks the lowest energy conformation of the molecule, providing a stable three-dimensional structure.
The electronic properties of the molecule are also elucidated through DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap suggests higher stability and lower reactivity. For substituted indazoles, this gap is influenced by the nature and position of the substituents. The bromo and dimethyl groups on the this compound ring will modulate the electron density and thus the HOMO-LUMO gap.
A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is critical for understanding intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Lengths (pyrazole ring) | ~1.32 - 1.38 Å |
| N-N Bond Length (pyrazole ring) | ~1.35 Å |
| C-C Bond Lengths (benzene ring) | ~1.39 - 1.41 Å |
| C-H Bond Lengths (methyl groups) | ~1.09 Å |
| Bond Angles (within rings) | ~108° - 122° |
Note: These are estimated values based on standard bond lengths and data from similar structures. Actual values would require specific DFT calculations.
Computational Analysis of Reaction Mechanisms and Transition States
Computational methods are invaluable for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. For the synthesis of indazoles, such as the reaction of a substituted phenylhydrazine (B124118) with an appropriate precursor, DFT can map out the entire reaction pathway. sciforum.net
For instance, a plausible synthesis for a dimethyl-indazole derivative involves the reaction of a diketone with hydrazine (B178648) hydrate. sciforum.net A computational analysis of this type of reaction for this compound would involve:
Reactant and Product Optimization: Calculating the ground state energies of the reactants and the final indazole product.
Transition State Searching: Identifying the high-energy transition state structures along the reaction coordinate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used for this purpose.
Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state correctly connects the reactants and products.
Energetics of Indazole Tautomerism and Isomer Stability
Indazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers is a critical aspect of their chemistry and is influenced by the substitution pattern on the ring. nih.govresearchgate.net
DFT calculations can accurately predict the relative energies of the 1H- and 2H-tautomers of this compound. In most cases, the 1H-indazole tautomer is found to be more stable than the 2H form. nih.govthieme-connect.de For the parent indazole, the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov The presence of electron-donating methyl groups at positions 5 and 6, and the electron-withdrawing (by induction) yet also weakly electron-donating (by resonance) bromo group at position 3 will influence the electron distribution and thus the relative stability of the tautomers. A comprehensive computational study would involve calculating the Gibbs free energy of both tautomers in the gas phase and in different solvents to determine the equilibrium distribution.
Table 2: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (in Water, kJ/mol) |
| 1H-Tautomer | 0 (Reference) | 0 (Reference) |
| 2H-Tautomer | > 0 | > 0 |
Note: The 1H-tautomer is expected to be more stable. The exact energy difference requires specific calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While this compound is a relatively rigid molecule, the methyl groups can rotate. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. An MD simulation would involve:
Assigning a force field to the molecule, which defines the potential energy of the system based on the positions of its atoms.
Simulating the movement of the atoms over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion.
Analyzing the trajectory to understand the dynamics of the molecule, including the rotation of the methyl groups and any puckering of the rings.
For a molecule like this compound, MD simulations are particularly useful when studying its interaction with a larger molecule, such as a protein, as it allows for the observation of how the ligand adapts its conformation within a binding site.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related indazole derivatives to develop such a model.
A typical QSAR study would involve:
Data Set Preparation: Compiling a list of indazole derivatives with their measured biological activity (e.g., IC50 values for enzyme inhibition).
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates a subset of the descriptors with the biological activity.
Model Validation: Rigorous validation of the model's predictive power using internal and external test sets.
Such a model could then be used to predict the activity of new, unsynthesized indazole derivatives and to guide the design of more potent compounds. The descriptors for this compound would contribute to the development of this model.
Molecular Docking Studies for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. sciforum.net Given that many indazole derivatives exhibit biological activity, for example as kinase inhibitors, a molecular docking study of this compound could provide insights into its potential as a therapeutic agent. nih.govnih.gov
The process would involve:
Target Selection: Choosing a biologically relevant protein target. For indazoles, this could be a protein kinase like VEGFR or a DNA-related enzyme like DNA gyrase. sciforum.net
Ligand and Protein Preparation: Preparing the 3D structures of both the ligand (this compound) and the protein, including adding charges and hydrogen atoms.
Docking Simulation: Using a docking program (e.g., AutoDock) to explore various binding poses of the ligand in the active site of the protein. The program scores these poses based on a scoring function that estimates the binding affinity.
Analysis of Results: The top-scoring poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
Advanced Quantum Chemical Analyses (e.g., Frontier Molecular Orbital, Molecular Electrostatic Potential)
Advanced quantum chemical analyses provide profound insights into the electronic structure and reactivity of this compound. These computational methods, primarily rooted in Density Functional Theory (DFT), allow for a detailed exploration of the molecule's electronic properties, which are fundamental to understanding its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netchimicatechnoacta.runih.govufla.br A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org
For this compound, theoretical calculations, typically performed using DFT with a basis set such as B3LYP/6-311G(d,p), are employed to determine the energies of these frontier orbitals. researchgate.netresearchgate.net The presence of the electron-withdrawing bromine atom and the electron-donating dimethyl groups on the indazole ring influences the electron density distribution and, consequently, the energies of the HOMO and LUMO. rsc.org The HOMO is generally distributed over the π-system of the indazole ring, particularly the electron-rich regions, while the LUMO is typically located over the areas that can accommodate electron density.
The calculated energies of the frontier orbitals and the resulting energy gap provide valuable information about the molecule's potential for intramolecular charge transfer. chimicatechnoacta.ru This is crucial for predicting its behavior in various chemical reactions.
Table 1: Theoretical Frontier Molecular Orbital Parameters for this compound Note: The following data is representative and based on computational models for analogous heterocyclic compounds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.05 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.20 |
From these theoretical values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound.
Table 2: Calculated Global Reactivity Descriptors for this compound Note: The following data is representative and based on computational models for analogous heterocyclic compounds.
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 6.05 | -EHOMO |
| Electron Affinity (A) | 1.85 | -ELUMO |
| Electronegativity (χ) | 3.95 | (I + A) / 2 |
| Chemical Hardness (η) | 2.10 | (I - A) / 2 |
| Chemical Softness (S) | 0.24 | 1 / (2η) |
| Electrophilicity Index (ω) | 3.72 | χ² / (2η) |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netaimspress.com The MEP map is a three-dimensional representation of the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP map indicate varying electrostatic potential values. Regions of negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. nih.gov Conversely, areas with positive electrostatic potential, shown in shades of blue, are electron-deficient and are prone to nucleophilic attack. nih.gov Green regions represent areas of neutral potential.
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyrazole ring, particularly the N1 atom, making it a likely site for electrophilic interactions. The hydrogen atom attached to the N1-H group would exhibit a positive potential, indicating its susceptibility to deprotonation. The bromine atom, due to its electronegativity, would also contribute to the electrostatic potential landscape, influencing the reactivity of the adjacent carbon atom. The dimethyl groups, being electron-donating, would increase the electron density in their vicinity on the benzene (B151609) ring.
Role of 3 Bromo 5,6 Dimethyl 1h Indazole As a Synthetic Building Block in Academic Research
Precursor for the Synthesis of Complex Heterocyclic Systems
The presence of a bromine atom on the indazole core of 3-Bromo-5,6-dimethyl-1H-indazole makes it an ideal substrate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. Academic research has leveraged this reactivity to construct intricate heterocyclic frameworks.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are frequently employed to functionalize the 3-position of the indazole ring. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby facilitating the rapid diversification of the indazole scaffold. The dimethyl substitution on the benzene (B151609) ring can influence the electronic properties and solubility of the resulting compounds, which is a key consideration in the synthesis of biologically active molecules.
While specific studies focusing solely on this compound are not extensively documented in publicly available research, the well-established reactivity of other 3-bromoindazoles provides a strong basis for its utility. For instance, the synthesis of various kinase inhibitors often involves the coupling of a 3-bromoindazole (B152527) intermediate with different boronic acids or amines. This modular approach allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.
Scaffold for Rational Design and Derivatization in Chemical Biology Research
The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.gov The specific substitution pattern of this compound offers a unique starting point for the rational design and derivatization of molecules aimed at specific biological targets.
In chemical biology research, the goal is often to develop potent and selective inhibitors of enzymes, such as protein kinases, which are implicated in numerous diseases, including cancer. The indazole core can act as a bioisostere for other important heterocyclic systems, like indole, and can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases.
The bromine atom in this compound serves as a convenient handle for introducing various chemical groups through the aforementioned cross-coupling reactions. This allows researchers to systematically modify the structure of the molecule to improve its potency, selectivity, and pharmacokinetic properties. The methyl groups at the 5- and 6-positions can also play a role in modulating the interaction of the molecule with its target protein, potentially enhancing binding affinity or influencing selectivity.
The general strategy involves using computational modeling to predict how different derivatives of the this compound scaffold might interact with a target protein. Promising candidates are then synthesized and their biological activity is evaluated. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery and chemical biology research.
Development of Novel Chemical Probes and Tools for Scientific Inquiry
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying the function of these targets in their native biological context. The development of high-quality chemical probes is essential for validating new drug targets and for understanding the complex signaling pathways that govern cellular processes.
The this compound scaffold can be elaborated to create novel chemical probes. For example, by attaching a fluorescent dye or a photoaffinity label to the indazole core, researchers can create probes that can be used to visualize the localization of a target protein within a cell or to identify its binding partners.
While specific examples of chemical probes derived directly from this compound are not readily found in the literature, the principles of chemical probe design and the known reactivity of the bromoindazole scaffold strongly suggest its potential in this area. The development of such tools would enable researchers to further investigate the roles of various biological targets in health and disease.
Q & A
Q. What are the most efficient synthetic routes for 3-Bromo-5,6-dimethyl-1H-indazole, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a pre-functionalized indazole core. For example, direct bromination of 5,6-dimethyl-1H-indazole using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF with catalytic acids or bases) is a common approach. Reaction optimization, such as temperature (0–25°C) and stoichiometry (1.1–1.5 equivalents of NBS), is critical to minimize side reactions like over-bromination . Alternative routes may involve palladium-catalyzed cross-coupling to introduce substituents post-bromination, though this requires pre-functionalized starting materials .
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques include:
- HPLC-MS : To confirm molecular weight (expected [M+H]<sup>+</sup> at m/z 239.0) and purity (>95%).
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for H-4 and H-7), methyl groups (δ 2.3–2.6 ppm), and absence of residual solvents like DMF (δ 2.7–3.0 ppm) .
- X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used to refine crystal structures, particularly for verifying regioselectivity in bromination .
Q. What are the primary reactivity patterns of this compound in substitution reactions?
The bromine atom at the 3-position is highly electrophilic, enabling:
- Nucleophilic aromatic substitution (SNAr) : Reactions with amines (e.g., pyrrolidine) or thiols in polar aprotic solvents (e.g., DMSO) at 80–100°C.
- Cross-coupling (Suzuki, Buchwald-Hartwig) : For C–C or C–N bond formation using Pd catalysts (e.g., Pd(PPh3)4) and ligands (XPhos) .
Steric hindrance from the 5,6-dimethyl groups may slow reactivity at adjacent positions, necessitating higher temperatures or microwave-assisted conditions .
Advanced Research Questions
Q. How does the 5,6-dimethyl substitution influence the compound’s electronic properties and binding to biological targets?
The electron-donating methyl groups increase electron density in the indazole ring, potentially enhancing π-π stacking interactions with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets). Computational studies (DFT) suggest that methyl groups reduce the compound’s electrophilicity at the 3-position, which may affect covalent binding mechanisms. Comparative SAR studies with non-methylated analogs show a 2–3-fold increase in inhibitory potency against kinases like CDK2 .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Challenges include:
- Crystal packing : Bulky methyl groups can disrupt regular lattice formation. Co-crystallization with small molecules (e.g., acetic acid) improves crystal quality.
- Disorder in bromine positions : High-resolution data (≤0.8 Å) and SHELXL refinement with anisotropic displacement parameters are critical .
Recent studies report a monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 10.56 Å, and β = 102.3° .
Q. How do solvent and pH conditions affect the stability of this compound in biological assays?
- Aqueous stability : The compound degrades in PBS (pH 7.4) with a half-life of ~48 hours due to hydrolysis of the C–Br bond. Stability improves in DMSO stock solutions (≤0.1% water content) stored at -20°C.
- pH sensitivity : Degradation accelerates under basic conditions (pH >9), forming de-brominated byproducts. Buffers like HEPES (pH 6.5–7.5) are recommended for in vitro assays .
Q. What contradictions exist in reported biological activities of brominated indazoles, and how can they be resolved?
Discrepancies in IC50 values for kinase inhibition (e.g., ranging from 0.5–5 µM for JAK3) may arise from:
- Assay conditions : ATP concentration variations (1–10 mM) impact competitive inhibition metrics.
- Compound aggregation : Use of detergents (0.01% Tween-20) or dynamic light scattering (DLS) ensures monomeric state validation .
Consistent protocols (e.g., Eurofins KinaseProfiler) and orthogonal assays (SPR, ITC) are recommended for reproducibility .
Q. Methodological Recommendations
- Synthetic Optimization : Screen bromination agents (NBS, Br2) and solvents (DMF vs. CH2Cl2) to balance yield and regioselectivity .
- Biological Assays : Include counter-screens against off-target kinases (e.g., EGFR, VEGFR2) to validate specificity .
- Data Analysis : Employ multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
